N-Phenyl-4-(trimethylsilyl)aniline
Overview
Description
N-Phenyl-4-(trimethylsilyl)aniline is an organic compound with the formula C15H19NSi. It consists of an aniline (phenylamine) group attached to a trimethylsilyl group . The trimethylsilyl group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5) attached to an aniline group (NH2) and a trimethylsilyl group (Si(CH3)3) . The average mass of the molecule is approximately 241.40 Da .Scientific Research Applications
1. Catalyzed Reactions in Organic Chemistry
N-Phenyl-4-(trimethylsilyl)aniline has been used in visible-light-induced, iridium-catalyzed reactions with cyclic α,β-unsaturated carbonyl compounds. These reactions result in the formation of aminomethyl radicals and tricyclic compounds, demonstrating the reagent's utility in organic synthesis (Lenhart & Bach, 2014).
2. Synthesis of Trans β-Amino Alcohols
This compound plays a role in the synthesis of optically active trans β-amino alcohols. It is used in the asymmetric ring-opening of symmetrical oxiranes, catalyzed by zinc or cupric tartrate, leading to valuable intermediates in organic chemistry (Yamashita, 1987).
3. In Polymer Chemistry
This compound is involved in the synthesis of poly(organophosphazenes) and cyclotriphosphazene. These polymers exhibit solubility in common organic solvents and can undergo thermal curing under moderate conditions, making them suitable for various applications (Chang et al., 1992).
4. Corrosion Inhibition
It has been studied for its potential as a corrosion inhibitor. The compound, when synthesized with certain modifications, shows effectiveness in protecting mild steel against corrosion in acidic environments (Daoud et al., 2014).
5. Applications in Material Science
The compound is used in the synthesis of novel siliceous materials, like electroactive silsesquioxane precursors. These materials are being explored for their unique properties and potential applications in various fields, including electronics and materials science (Guo et al., 2007).
Safety and Hazards
N-Phenyl-4-(trimethylsilyl)aniline may pose certain hazards. For instance, it may cause skin and eye irritation, and it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Properties
IUPAC Name |
N-phenyl-4-trimethylsilylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NSi/c1-17(2,3)15-11-9-14(10-12-15)16-13-7-5-4-6-8-13/h4-12,16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQNBAPHWDTAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657625 | |
Record name | N-Phenyl-4-(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13024-18-5 | |
Record name | N-Phenyl-4-(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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